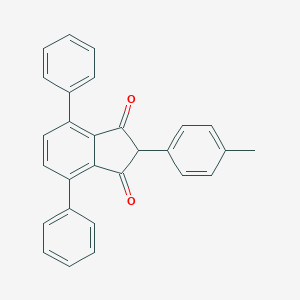
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione, also known as MDPI, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific fields. MDPI is a highly fluorescent compound that has been used as a probe for biological imaging, as well as a building block for the synthesis of other compounds. In
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the interaction of the compound with specific proteins and enzymes. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been shown to bind to beta-amyloid protein, which is implicated in Alzheimer's disease, and inhibit its aggregation. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Effets Biochimiques Et Physiologiques
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione in lab experiments is its high fluorescence intensity, which makes it a useful probe for biological imaging. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to using 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione in lab experiments. For example, the compound is relatively unstable and can degrade over time, which may affect the accuracy of experimental results. Additionally, 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione. One area of interest is in the development of new fluorescent probes based on the structure of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione. Researchers are also exploring the potential use of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, there is ongoing research into the mechanism of action of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione, which may provide insights into its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione can be achieved through a multi-step process involving the condensation of 4-methylbenzaldehyde and benzaldehyde with malononitrile, followed by cyclization and oxidation. This method has been reported in several research papers and has been optimized for improved yields and purity.
Applications De Recherche Scientifique
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been widely used in scientific research due to its unique fluorescent properties. It has been used as a probe for biological imaging, such as in the detection of amyloid fibrils and cancer cells. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has also been used as a building block for the synthesis of other compounds, such as fluorescent polymers and dendrimers.
Propriétés
Numéro CAS |
63002-41-5 |
|---|---|
Nom du produit |
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione |
Formule moléculaire |
C28H20O2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-4,7-diphenylindene-1,3-dione |
InChI |
InChI=1S/C28H20O2/c1-18-12-14-21(15-13-18)24-27(29)25-22(19-8-4-2-5-9-19)16-17-23(26(25)28(24)30)20-10-6-3-7-11-20/h2-17,24H,1H3 |
Clé InChI |
HFIVOLJCGFXHDI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)C3=C(C=CC(=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC=C(C=C1)C2C(=O)C3=C(C=CC(=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



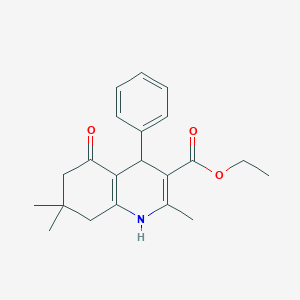
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
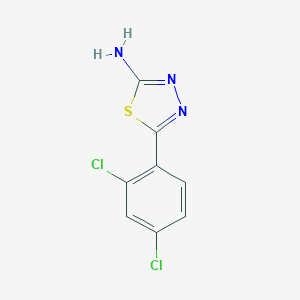


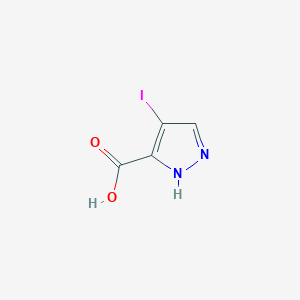
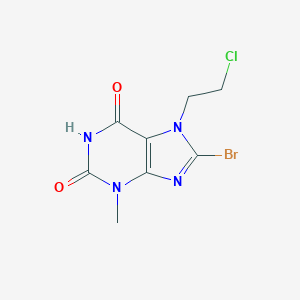


![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)

![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)